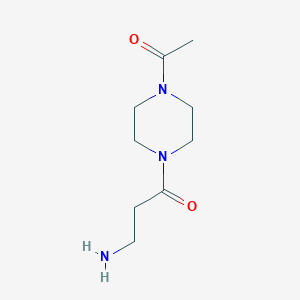

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one

説明

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a piperazine-derived compound featuring a ketone group at the propan-1-one position and an acetylated piperazine moiety. Its molecular formula is C₉H₁₇N₃O₂·HCl (as a hydrochloride salt), with a molecular weight of 235.71 g/mol . It has been utilized as an intermediate in the synthesis of inhibitors targeting enzymes like the AAA ATPase p97 .

特性

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10/h2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSVTXATSIOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .

化学反応の分析

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Cyclization: The compound can form cyclic structures through intramolecular reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one has several scientific research applications:

作用機序

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1-(piperazin-1-yl)propan-1-one derivatives , which are frequently modified to enhance biological activity, solubility, or target specificity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Structural Differences

Electron-withdrawing groups (e.g., trifluoromethylpyridine in ) enhance lipophilicity and metabolic stability, whereas the 3-amino group in the target compound improves aqueous solubility .

Propanone Modifications: Bulky aryl groups (e.g., 3-(4-chlorophenyl)-3-phenyl in ) increase steric hindrance, likely affecting receptor binding . Cinnamoyl moieties () introduce planar conjugated systems, enabling π-π stacking interactions with biological targets .

生物活性

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a compound that exhibits significant biological activity, particularly in the context of cancer research and cellular signaling. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an acetyl group and an amino group attached to a piperazine ring. Its structure is critical for its biological interactions and therapeutic potential.

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one primarily interacts with poly (ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair. By inhibiting PARP, the compound leads to:

- Increased DNA damage : This results in enhanced apoptosis in cancer cells, particularly in breast cancer models.

- Modulation of cell signaling pathways : It influences various cellular processes by altering gene expression and metabolic pathways.

Biological Activity Overview

The compound has been studied for its effects on different cell types and its potential as a therapeutic agent. The following table summarizes key findings related to its biological activity:

Case Study 1: Breast Cancer

In a study involving human breast cancer cells, 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one was shown to significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the cleavage of PARP and activation of caspases, which are critical for programmed cell death.

Case Study 2: Tumor Growth Inhibition

Another investigation revealed that this compound effectively delayed tumor growth in xenograft models. The antiangiogenic properties were attributed to its ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor vascularization .

Dosage Effects

Research indicates that the biological effects of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one are dose-dependent:

- Low doses : Effective inhibition of target enzymes with minimal toxicity.

- High doses : Increased cytotoxicity leading to significant apoptosis in cancer cells.

Stability and Chemical Reactions

The compound exhibits stability under various laboratory conditions but can degrade under extreme pH or temperature. It can undergo several chemical reactions, including oxidation and reduction, which may alter its biological activity:

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amines or alcohols |

| Substitution | Alkyl halides in the presence of a base | Various substituted derivatives |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。